PCI-34051

HDAC8 selectivity isoform-specific inhibition epigenetic tool compound

PCI-34051 is the definitive tool for HDAC8-specific research, delivering >200-fold selectivity over other HDAC isoforms to eliminate confounding pan-inhibitor artifacts. It uniquely induces caspase-dependent apoptosis via PLCγ1/Ca2+ mobilization in T-cell malignancies (EC50=2.4-4 μM) while sparing B-cell and solid tumor lines, making it essential for oncology target deconvolution. Researchers investigating combination epigenetic strategies can leverage its demonstrated synergy with HDAC6 inhibition in p53 wild-type ovarian cancer models. Sourced as an off-white solid at ≥98% purity with validated storage/shipping protocols, this compound enables reproducible, high-impact research across immunology, structural biology, and oncology programs. Secure your research supply now to ensure purity, stability, and uninterrupted project momentum.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 950762-95-5
Cat. No. B1684145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCI-34051
CAS950762-95-5
SynonymsPCI 34051
PCI-34051
PCI-34058
PCI34051
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO
InChIInChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20)
InChIKeyAJRGHIGYPXNABY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to gray solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PCI-34051 (CAS 950762-95-5): A Highly Selective HDAC8 Inhibitor for Targeted Epigenetic Research Applications


PCI-34051 (CAS 950762-95-5) is a potent and isoform-selective small-molecule inhibitor of histone deacetylase 8 (HDAC8), a zinc-dependent class I HDAC enzyme. It exhibits an IC50 of 10 nM against recombinant HDAC8 in cell-free assays and demonstrates greater than 200-fold selectivity over other HDAC isoforms [1]. As a research tool compound, PCI-34051 has been widely employed to interrogate HDAC8-specific functions in cancer biology, inflammation, and epigenetic regulation [2].

Why Pan-HDAC Inhibitors Cannot Substitute for PCI-34051 in HDAC8-Specific Investigations


Broad-spectrum HDAC inhibitors such as SAHA (vorinostat) and romidepsin inhibit multiple HDAC isoforms non-selectively, resulting in widespread histone hyperacetylation and off-target toxicity that obscures HDAC8-specific biological functions [1]. In contrast, PCI-34051 achieves greater than 200-fold selectivity for HDAC8 over HDAC1 and HDAC6, and more than 1000-fold selectivity over HDAC2, HDAC3, and HDAC10, without inducing detectable histone or tubulin acetylation at concentrations that fully inhibit HDAC8 [2]. This stringent isoform selectivity is essential for dissecting HDAC8-dependent pathways without confounding effects from other HDACs.

Quantitative Differentiation of PCI-34051 Against Comparator HDAC Inhibitors


PCI-34051 Exhibits >200-Fold HDAC8 Selectivity Over HDAC1 and HDAC6, and >1000-Fold Over HDAC2/3/10

PCI-34051 demonstrates exceptional isoform selectivity for HDAC8 compared to other class I and class II HDAC enzymes. In recombinant enzyme assays, PCI-34051 inhibits HDAC8 with an IC50 of 10 nM, while exhibiting IC50 values exceeding 1000 nM for HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, and HDAC6 . This translates to greater than 200-fold selectivity over HDAC1 and HDAC6, and greater than 1000-fold selectivity over HDAC2, HDAC3, and HDAC10 [1]. In contrast, pan-HDAC inhibitor SAHA (vorinostat) inhibits HDAC8 with substantially reduced potency (IC50 = 2 μM) and lacks isoform discrimination [2].

HDAC8 selectivity isoform-specific inhibition epigenetic tool compound

PCI-34051 Induces Caspase-Dependent Apoptosis Selectively in T-Cell Lymphoma Lines While Sparing B-Cell and Solid Tumor Lines

Unlike pan-HDAC inhibitors that induce broad cytotoxicity across diverse cell types, PCI-34051 displays remarkable cell-type selectivity. It induces caspase-dependent apoptosis in cell lines derived from T-cell lymphomas and leukemias (EC50 = 2.4 μM in Jurkat cells; EC50 = 4 μM in HuT78 cells), but does not induce apoptosis in B-cell lymphoma lines, other hematopoietic lines, or solid tumor lines [1]. At concentrations up to 25 μM, PCI-34051 does not cause detectable histone or tubulin acetylation in sensitive cell lines, confirming its HDAC8-specific mechanism distinct from pan-inhibitors like SAHA which induce widespread hyperacetylation [2].

T-cell lymphoma apoptosis induction cell-type selectivity

PCI-34051 Binding Induces Lower Energy State and Distant Conformational Stabilization in HDAC8 Compared to SAHA

Integrative structural analysis using native mass spectrometry, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and molecular dynamics simulations revealed that PCI-34051 engages an expanded set of residues and conforms more aptly to the HDAC8 binding channel than pan-inhibitor SAHA [1]. MM/PBSA calculations demonstrated that PCI-34051 exhibits a more favorable binding free energy (ΔGbinding = -38.05 kJ/mol) compared to SAHA (ΔGbinding = -33.04 kJ/mol), a difference of 5.01 kJ/mol [2]. Furthermore, PCI-34051 stabilizes flexible loops surrounding the binding channel and transmits dynamic stabilization effects to distant regions including L2, α5, and α1+α2 helices—effects not observed with SAHA [1].

binding mechanism structural dynamics molecular pharmacology

PCI-34051 Synergizes with HDAC6 Inhibitor ACY-241 to Suppress Proliferation in p53 Wild-Type Ovarian Cancer Cells

Combination treatment with PCI-34051 (HDAC8 inhibitor) and ACY-241 (selective HDAC6 inhibitor) produces synergistic anticancer effects in ovarian cancer cells harboring wild-type p53 [1]. PCI-34051 alone effectively suppresses cell proliferation preferentially in wild-type p53 ovarian cancer cells compared to mutant p53 cells. When combined with ACY-241 at a 1:5 ratio (PCI-34051:ACY-241) for 48 hours, the combination synergistically represses cell proliferation, enhances apoptosis, and suppresses cell migration beyond the additive effects of either agent alone [2]. The combination synergistically upregulates acetyl-p53 at K381 and pro-apoptotic proteins while downregulating anti-apoptotic and metastasis-associated proteins [1].

ovarian cancer drug combination synergistic therapy

PCI-34051 Inhibits IL-1β Secretion with IC50 of 1 μM in LPS-Stimulated Monocytes

Beyond its anticancer applications, PCI-34051 demonstrates quantifiable anti-inflammatory activity through inhibition of pro-inflammatory cytokine secretion. In lipopolysaccharide (LPS)-stimulated peripheral mononuclear blood cells and isolated monocytes, PCI-34051 inhibits IL-1β secretion with an IC50 of 1 μM [1]. The compound also inhibits secretion of additional pro-inflammatory cytokines including MIP-1α, MCP-1, TNFα, and IL-6 [1]. Notably, PCI-34051 does not directly inhibit interleukin converting enzyme (ICE/caspase-1) cleavage activity but rather increases intracellular proIL-1β levels by 50%, indicating inhibition of proIL-1β processing to active IL-1β [1].

anti-inflammatory cytokine inhibition innate immunity

Validated Research Applications for PCI-34051 (CAS 950762-95-5)


T-Cell Lymphoma and Leukemia Mechanistic Studies

PCI-34051 is the preferred tool compound for investigating HDAC8-dependent survival mechanisms in T-cell malignancies. Based on its selective induction of caspase-dependent apoptosis (EC50 = 2.4-4 μM) in Jurkat and HuT78 T-cell lines while sparing B-cell and solid tumor lines [1], researchers can dissect HDAC8-specific signaling without confounding pan-HDAC inhibitor effects. The compound's unique mechanism involving PLCγ1 activation, calcium mobilization from endoplasmic reticulum, and mitochondrial cytochrome c release provides a defined pathway for interrogation [2].

HDAC6/HDAC8 Dual Inhibition Combination Studies in Ovarian Cancer

For research programs evaluating epigenetic combination strategies in ovarian cancer, PCI-34051 enables specific investigation of HDAC8's contribution to synergy with HDAC6 inhibition. The demonstrated synergistic suppression of cell proliferation and enhancement of apoptosis when combined with ACY-241 in p53 wild-type ovarian cancer cells (TOV-21G, A2780) [3] supports its use in combination studies. Researchers should note the preferential activity in wild-type p53 contexts when designing experiments.

Structural and Biophysical Characterization of HDAC8-Ligand Interactions

PCI-34051 serves as a reference HDAC8-selective ligand for structural biology and biophysical studies. Its characterized binding mechanism—including expanded residue contacts, loop stabilization, and distant conformational regulation distinct from pan-inhibitor SAHA [4]—makes it suitable for use in native MS, HDX-MS, and molecular dynamics investigations of HDAC8 dynamics. The quantified binding free energy (ΔGbinding = -38.05 kJ/mol) provides a benchmark for evaluating novel HDAC8 inhibitors [4].

Innate Immunity and Cytokine Regulation Research

For studies examining HDAC8's role in inflammatory signaling, PCI-34051 provides isoform-specific inhibition of IL-1β secretion (IC50 = 1 μM) and other pro-inflammatory cytokines in LPS-stimulated monocytes [5]. The compound has demonstrated efficacy in vivo in mouse models of contact hypersensitivity (oxazolone-induced ear swelling) [5] and rhinovirus-induced exacerbations of asthma (reduced BALF cell counts and viral load) [6], supporting its use in immunology and respiratory disease research applications.

Technical Documentation Hub

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